

Early Methods for the Purification of Chlorophyll B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorophyll B**

Cat. No.: **B190789**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the purification of **Chlorophyll B**, providing a detailed overview of the pioneering methods that laid the groundwork for modern pigment chemistry. The document summarizes the experimental protocols of key early 20th-century scientists, presents their quantitative findings in a structured format, and illustrates the logical workflows of their purification strategies.

Introduction

The early 20th century marked a pivotal period in the study of plant pigments. Scientists sought to isolate and characterize the components responsible for the green color of leaves, leading to the discovery that chlorophyll is not a single substance but a mixture of compounds. Among the pioneers in this field were Mikhail Tswett, and the collaborative duo of Richard Willstätter and Arthur Stoll. Their innovative techniques in solvent extraction and chromatography were instrumental in separating Chlorophyll a and **Chlorophyll b**, the two primary chlorophylls in higher plants. This guide revisits their original methodologies, offering a technical perspective for today's researchers.

Pioneering Purification Protocols

The initial approaches to purifying **Chlorophyll B** can be broadly categorized into two main strategies: solvent-based partitioning and adsorption chromatography. Later, these methods were combined and refined to improve separation efficiency and yield.

Willstätter and Stoll's Solvent Partitioning Method

Richard Willstätter and Arthur Stoll developed a method based on the differential solubility of chlorophylls in a biphasic solvent system. Their work, detailed in their classic book "Investigations on Chlorophyll: Methods and Results," established a systematic approach to fractional distribution.[\[1\]](#)

Experimental Protocol:

- Extraction: Dried leaf material was subjected to exhaustive extraction with acetone to obtain a crude pigment solution.
- Initial Purification: The acetone extract was transferred to a mixture of petroleum ether and 80% aqueous methanol. This step aimed to remove a significant portion of the yellow pigments (carotenoids and xanthophylls) and other colorless impurities, which preferentially partition into the methanol phase.
- Fractional Separation of Chlorophylls a and b: The petroleum ether phase, containing a mixture of Chlorophyll a and **Chlorophyll b**, was then repeatedly partitioned against fresh portions of 80% aqueous methanol. Due to its slightly higher polarity, **Chlorophyll b** has a greater affinity for the aqueous methanol phase than Chlorophyll a.
- Isolation of **Chlorophyll b**: The methanolic fractions enriched in **Chlorophyll b** were combined. The chlorophyll was then transferred back to diethyl ether.
- Precipitation and Crystallization: The ether solution was concentrated, and petroleum ether was added to precipitate the **Chlorophyll b**. Willstätter and Stoll noted that pure chlorophyll is not soluble in petroleum ether and can be crystallized from an alcohol solution upon the addition of petroleum ether.[\[1\]](#)[\[2\]](#) This process was repeated to enhance purity. The purity of the fractions was often assessed by colorimetric means.[\[1\]](#)

Tswett's Chromatographic Separation

Mikhail Tswett is credited with the invention of chromatography, a technique he developed specifically for the separation of plant pigments.[\[3\]](#) His method utilized a column of a solid adsorbent to separate the components of a pigment mixture based on their differential adsorption affinities.

Experimental Protocol:

- Pigment Extraction: Similar to Willstätter and Stoll, Tswett started by extracting pigments from fresh leaves using solvents like alcohol or ether.
- Column Preparation: A glass tube was packed with a finely powdered adsorbent. Tswett experimented with over 100 different substances and found calcium carbonate to be particularly effective. The column dimensions were typically 2-3 mm in internal diameter and 30-40 mm in length, with a cotton-wool plug at the bottom.
- Sample Application: The crude pigment extract, dissolved in a non-polar solvent such as petroleum ether or carbon disulfide, was applied to the top of the column.
- Elution and Development: A stream of the pure solvent (the eluent) was passed through the column. As the solvent flowed, the pigments moved down the column at different rates depending on their strength of adsorption to the calcium carbonate.
- Fraction Collection: Tswett observed distinct colored bands forming along the column. The more strongly adsorbed **Chlorophyll b** formed a band above the less strongly adsorbed Chlorophyll a. These colored zones were physically separated by extruding the adsorbent column and cutting the bands apart with a scalpel. The pure pigments were then eluted from the separated adsorbent using a more polar solvent like ethanol.

Zscheile's Improved Method (1934)

In 1934, F. P. Zscheile published an improved method that combined and modified the techniques of Willstätter and Stoll, and Tswett, aiming for a more efficient and complete separation of Chlorophylls a and b.

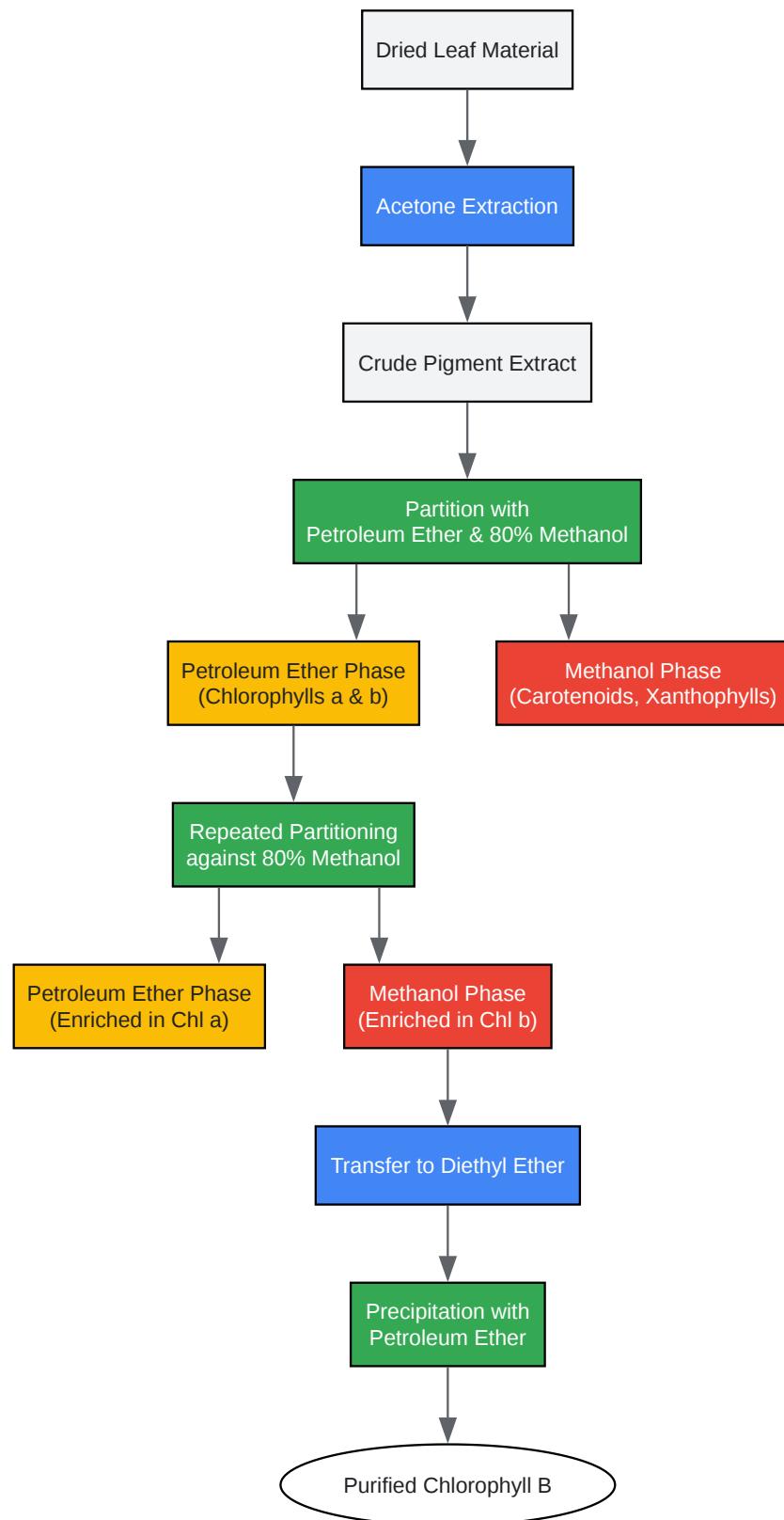
Experimental Protocol:

- Extraction: Fresh leaves were ground with acetone. The resulting pulp was pressed to remove most of the water and water-soluble impurities. The press cake was then repeatedly extracted with fresh acetone.
- Transfer to Petroleum Ether: The combined acetone extracts were carefully added to a larger volume of petroleum ether in a separatory funnel. Water was then added to wash out the

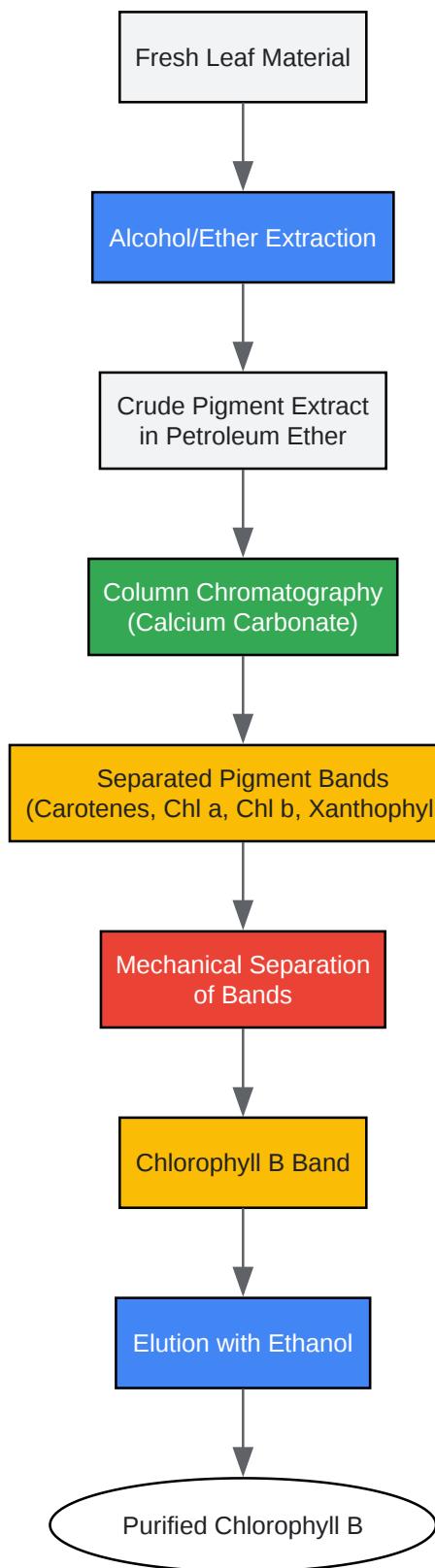
acetone, causing the chlorophylls to transfer to the petroleum ether phase.

- Initial Separation of Chlorophylls: The petroleum ether solution was subjected to a series of partitions with 85% and then 90% aqueous methanol to preferentially extract **Chlorophyll b**.
- Purification of **Chlorophyll b**: The methanolic extracts rich in **Chlorophyll b** were combined and washed with petroleum ether to remove any remaining Chlorophyll a. The **Chlorophyll b** was then transferred back to diethyl ether.
- Adsorption Chromatography of **Chlorophyll b**: The ether solution of **Chlorophyll b** was passed through a column of talc. This step was designed to remove residual impurities.
- Fractional Precipitation of **Chlorophyll b**: The purified **Chlorophyll b** solution was concentrated, and petroleum ether was added to induce precipitation. The precipitate was collected and re-precipitated to achieve higher purity.
- Purification of Chlorophyll a: The petroleum ether phase from the initial separation, rich in Chlorophyll a, was further purified by partitioning against aqueous methanol and subsequent adsorption chromatography on talc, followed by fractional precipitation.

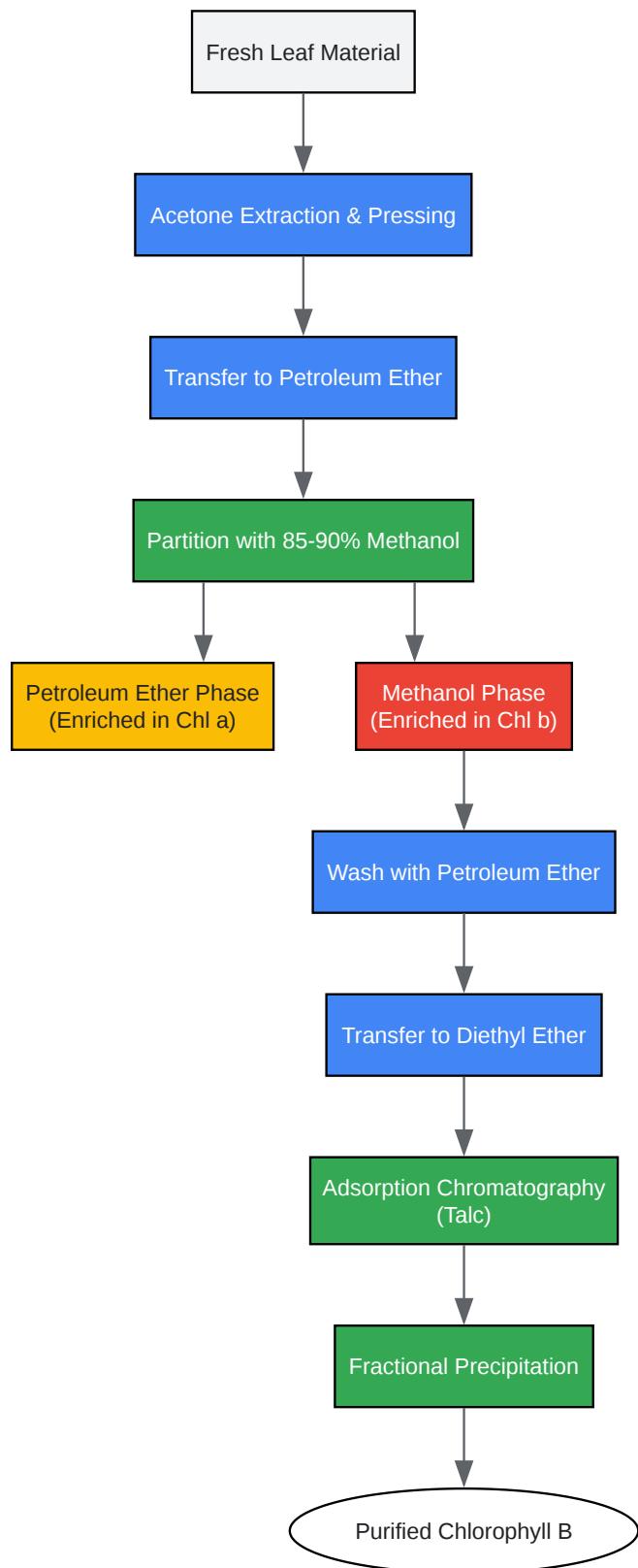
Quantitative Data from Early Research


Quantitative analysis in the early 20th century was challenging due to the limitations of available instrumentation. However, researchers made efforts to quantify the yields and purity of their preparations. The work of Zscheile (1934) provides some of the most detailed quantitative data from that era.

Plant Source	Initial Weight of Leaves (kg)	Method	Final Yield of Chlorophyll B (mg)	Purity Assessment	Reference
Stinging Nettles	2	Solvent Partitioning	< 1000 (mixture of a and b)	Colorimetric	
Various	-	Combined Solvent Partitioning and Chromatography	-	Spectrophotometric	
Sunflower	1.5	Zscheile's Improved Method	35	Absorption Spectra	
Tobacco	1.2	Zscheile's Improved Method	25	Absorption Spectra	


Note: Specific yields for **Chlorophyll B** alone are scarce in the earliest literature, which often reported the combined yield of chlorophylls.

Visualization of Experimental Workflows


The following diagrams, generated using the DOT language, illustrate the logical flow of the purification methods described above.

[Click to download full resolution via product page](#)

Caption: Willstätter and Stoll's solvent partitioning workflow.

[Click to download full resolution via product page](#)

Caption: Tswett's chromatographic separation workflow.

[Click to download full resolution via product page](#)

Caption: Zscheile's combined purification workflow for **Chlorophyll B**.

Conclusion

The early research on **Chlorophyll B** purification by pioneers like Willstätter, Stoll, and Tswett laid the essential groundwork for the field of natural product chemistry. Their development of solvent partitioning and adsorption chromatography, though rudimentary by modern standards, demonstrated remarkable ingenuity and a deep understanding of the physicochemical properties of these vital pigments. The later refinements by researchers such as Zscheile, which combined these techniques, marked a significant step towards achieving higher purity and better characterization. This technical guide serves as a testament to their foundational work, offering valuable insights into the historical context and the evolution of pigment purification methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Willstätter Discovers the Composition of Chlorophyll | Research Starters | EBSCO Research [ebsco.com]
- 2. nobelprize.org [nobelprize.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- To cite this document: BenchChem. [Early Methods for the Purification of Chlorophyll B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b190789#early-research-on-chlorophyll-b-purification\]](https://www.benchchem.com/product/b190789#early-research-on-chlorophyll-b-purification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com